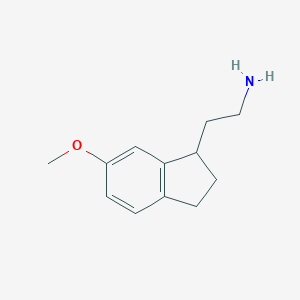

1-(2-Aminoethyl)-6-methoxyindan

概要

説明

1-(2-Aminoethyl)-6-methoxyindan is an organic compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound consists of an indan ring system substituted with an aminoethyl group at the 1-position and a methoxy group at the 6-position.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-6-methoxyindan can be synthesized through several synthetic routes. One common method involves the alkylation of 6-methoxyindan with 2-bromoethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

化学反応の分析

Types of Reactions: 1-(2-Aminoethyl)-6-methoxyindan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indan derivatives.

科学的研究の応用

1-(2-Aminoethyl)-6-methoxyindan has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

Medicine: Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(2-Aminoethyl)-6-methoxyindan involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and selectivity for certain receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

類似化合物との比較

1-(2-Aminoethyl)-6-methoxyindan can be compared with other similar compounds, such as:

1-(2-Aminoethyl)indole: Similar structure but lacks the methoxy group, which may result in different biological activity and receptor affinity.

6-Methoxyindan: Lacks the aminoethyl group, which affects its ability to interact with neurotransmitter receptors.

2-(2-Aminoethyl)phenol: Similar aminoethyl group but different core structure, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which combines the properties of both the aminoethyl and methoxy groups, potentially offering a unique profile of biological activity and chemical reactivity.

生物活性

Overview

1-(2-Aminoethyl)-6-methoxyindan is an organic compound classified under indan derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry and pharmacology. This compound features a unique structure comprising an indan ring system, an aminoethyl group at the 1-position, and a methoxy group at the 6-position. These structural elements contribute to its biological activity, making it a subject of interest in various research fields.

The synthesis of this compound is typically achieved through the alkylation of 6-methoxyindan with 2-bromoethylamine, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This process highlights the compound's versatility in chemical reactions, including oxidation, reduction, and substitution reactions. The molecular weight of this compound is 191.27 g/mol, and its CAS number is 108048-37-9.

The biological activity of this compound is predominantly attributed to its interaction with neurotransmitter receptors. The aminoethyl group enables the compound to modulate receptor activity, while the methoxy group may enhance binding affinity and selectivity. The specific molecular targets and pathways are contingent upon the biological context in which the compound is applied.

Neurotransmitter Modulation

Research indicates that this compound exhibits potential as a neurotransmitter analog. Its structure allows it to interact with various neurotransmitter receptors, which could lead to significant implications in treating neurological disorders such as depression or anxiety. For instance, studies have shown that compounds with similar structures can influence serotonin and dopamine receptor activity, suggesting that this compound may possess similar properties.

Table: Comparison of Biological Activities with Related Compounds

Future Directions

The exploration of this compound's biological activities is still in its infancy. Future research should focus on:

- In vitro and In vivo Studies : Comprehensive evaluations of its pharmacological effects on various cell lines and animal models.

- Mechanistic Studies : Detailed investigations into its interaction with specific neurotransmitter receptors and pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity could lead to more potent derivatives.

特性

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFQCOXFGMBPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452108 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108048-37-9 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。